molecular formula C7H5BClF3O3 B1586374 2-Chloro-5-(trifluoromethoxy)phenylboronic acid CAS No. 1022922-16-2

2-Chloro-5-(trifluoromethoxy)phenylboronic acid

Cat. No. B1586374
M. Wt: 240.37 g/mol
InChI Key: BAEHYECKXGVYKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(trifluoromethoxy)phenylboronic acid (2C5TFPBA) is a type of boronic acid that is used in a variety of scientific research applications. It is a versatile reagent that is used in a wide range of synthetic and analytical techniques, including the synthesis of organometallic compounds, the formation of boronate esters, and the detection of boronates. It is also used in the synthesis of a variety of pharmaceuticals, biochemicals, and other organic compounds.

Scientific Research Applications

  • Suzuki-Miyaura Cross-Coupling Reactions

    • Field : Organic Chemistry
    • Application : This compound is used as a reactant in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used to synthesize carbon-carbon bonds.
    • Method : The reaction generally involves the coupling of a boronic acid (like 2-Chloro-5-(trifluoromethoxy)phenylboronic acid) with an organic halide in the presence of a palladium catalyst and a base .
    • Results : The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .
  • Synthesis of Aryl- and Hetarylfurocoumarins

    • Field : Medicinal Chemistry
    • Application : This compound is used as a reactant in the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction . Furocoumarins are a class of organic compounds that have applications in medicine, particularly in the treatment of skin conditions.
    • Method : The synthesis involves a palladium-catalyzed Suzuki-Miyaura coupling reaction between the boronic acid and an organic halide .
    • Results : The result of this reaction is the formation of aryl- and hetarylfurocoumarins, which have potential therapeutic applications .
  • Functionalization via Lithiation and Reaction with Electrophiles

    • Field : Organic Chemistry
    • Application : This compound can be used as a reactant for functionalization via lithiation and reaction with electrophiles .
    • Method : The boronic acid is first lithiated, which means it is treated with a lithium reagent. This lithiated compound can then react with various electrophiles .
    • Results : The outcome of this reaction is a new compound with a functional group introduced at the position of the boronic acid .
  • Preparation of Inhibitors of Kinesin Spindle Protein (KSP)

    • Field : Medicinal Chemistry
    • Application : This compound is used in the preparation of inhibitors of kinesin spindle protein (KSP), which have potential use as antitumor agents .
    • Method : The specific method of preparation would depend on the structure of the desired inhibitor, but it would involve the reaction of the boronic acid with other reagents to form the inhibitor .
    • Results : The result of this reaction is a potential antitumor agent that can inhibit the action of KSP .
  • Preparation of Imidazo[1,5-a]pyrido[3,2-e]pyrazines and Imidazo[1,5-a]quinoxalines

    • Field : Medicinal Chemistry
    • Application : This compound is used in the preparation of imidazo[1,5-a]pyrido[3,2-e]pyrazines and imidazo[1,5-a]quinoxalines, which are orally active phosphodiesterase 10A inhibitors .
    • Method : The specific method of preparation would depend on the structure of the desired inhibitor, but it would involve the reaction of the boronic acid with other reagents to form the inhibitor .
    • Results : The result of this reaction is a potential therapeutic agent that can inhibit the action of phosphodiesterase 10A .
  • Preparation of 3-(5-arylbenzimidazol-2-yl)-1-oxa-2-azaspiro[4.5]decenes
    • Field : Medicinal Chemistry
    • Application : This compound is used in the preparation of 3-(5-arylbenzimidazol-2-yl)-1-oxa-2-azaspiro[4.5]decenes, which are transient receptor potential melastatin 8 antagonists .
    • Method : The specific method of preparation would depend on the structure of the desired antagonist, but it would involve the reaction of the boronic acid with other reagents to form the antagonist .
    • Results : The result of this reaction is a potential therapeutic agent that can inhibit the action of transient receptor potential melastatin 8 .

properties

IUPAC Name

[2-chloro-5-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClF3O3/c9-6-2-1-4(15-7(10,11)12)3-5(6)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEHYECKXGVYKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC(F)(F)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376832
Record name 2-Chloro-5-(trifluoromethoxy)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(trifluoromethoxy)phenylboronic acid

CAS RN

1022922-16-2
Record name 2-Chloro-5-(trifluoromethoxy)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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